molecular formula C13H14S B053520 6-Ethynyl-4,4-dimethylthiochroman CAS No. 118292-06-1

6-Ethynyl-4,4-dimethylthiochroman

Cat. No. B053520
M. Wt: 202.32 g/mol
InChI Key: KVHNVHGCQWNGLG-UHFFFAOYSA-N
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Patent
US06963002B2

Procedure details

In a 250 ml 4-necked round bottom flask fitted with a mechanical stirrer and reflux condenser, water (41.3 ml) and sodium hydroxide (5.22 g, 0.1305M) are added and heated to a temperature in the range of from about 80° C. to about 90° C. The reaction mixture is stirred, and a solution of 3-[4,4-dimethylthiochroman-6-yl]-3-chloro-2-propene-1-al (3.0 gm, 0.0113 M) is added dropwise in 1,4-dioxane (52.2 ml) under vigorous stirring. The reaction mixture is maintained at a temperature in the range of from about 80° C. to about 90° C. for about 2 hours. After completion of the reaction as determined by TLC, the solvents are distilled off and the product is extracted with ether (15 ml×3). The ether layer is washed with brine (15 ml×3). The organic layer is dried over sodium sulfate, and the solvent is distilled off to get an oily residue. The resulting crude oil is distilled under high vacuum and the vapors are collected at a temperature of about 126° C./0.2 mm as the main product. The main fraction appears as red viscous oil, which upon standing crystallized. Net wt of about 2.00 g, yield of about 87.68%; m.p. in the range of from about 69° C. to about 72° C., purity of about 98% (HPLC). The IR (neat) shows the following absorptions: 3200 cm−1 (C—H-str), 2950 cm−1 (—C═C—H str), 2100 cm−1 (—C═C—). The 1H-NMR (CDCl3), TMS as internal standard shows the following signals δ 1.35 (6H,s), 1.92-1.98 (2H,m), 3.02-3.08 (3H,m), 7.13 (1H,d 8.6 Hz), 7.58 (1H,dd,J 8.6 Hz,2 Hz), 7.99 (1H,d,J 2 Hz). The CI/MS shows m/z 202 (M+).
Name
Quantity
41.3 mL
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
3-[4,4-dimethylthiochroman-6-yl]-3-chloro-2-propene-1-al
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
52.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[CH3:4][C:5]1([CH3:20])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15](Cl)=[CH:16]C=O)[CH:13]=2)[S:8][CH2:7][CH2:6]1>O1CCOCC1>[CH3:4][C:5]1([CH3:20])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[CH:16])[CH:13]=2)[S:8][CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
41.3 mL
Type
reactant
Smiles
O
Name
Quantity
5.22 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
3-[4,4-dimethylthiochroman-6-yl]-3-chloro-2-propene-1-al
Quantity
3 g
Type
reactant
Smiles
CC1(CCSC2=CC=C(C=C12)C(=CC=O)Cl)C
Name
Quantity
52.2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml 4-necked round bottom flask fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature in the range of from about 80° C. to about 90° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained at a temperature in the range of from about 80° C. to about 90° C. for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvents are distilled off
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with ether (15 ml×3)
WASH
Type
WASH
Details
The ether layer is washed with brine (15 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
to get an oily residue
DISTILLATION
Type
DISTILLATION
Details
The resulting crude oil is distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
the vapors are collected at a temperature of about 126° C./0.2 mm as the main product
CUSTOM
Type
CUSTOM
Details
upon standing crystallized
CUSTOM
Type
CUSTOM
Details
of from about 69° C. to about 72° C., purity of about 98% (HPLC)

Outcomes

Product
Name
Type
Smiles
CC1(CCSC2=CC=C(C=C12)C#C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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